N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a cyclopropyl group at the 6-position and a 2-methoxyphenylacetamide moiety. The cyclopropyl group may enhance metabolic stability, while the 2-methoxyphenyl substituent could influence binding affinity to target proteins through steric and electronic effects .
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-13(16)8-17(21)18-10-14-9-15(12-6-7-12)20-11-19-14/h2-5,9,11-12H,6-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQDLSDURJOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide typically involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with 2-(2-methoxyphenyl)acetamide under specific conditions. The reaction may require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.
Medicine: The compound’s potential therapeutic properties can be explored for developing new drugs targeting specific diseases or conditions.
Industry: It can be utilized in the production of specialty chemicals, materials science, and other industrial applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamide Derivatives
Anti-Cancer Activity: Substituent-Driven Efficacy
Several acetamide derivatives with modified aromatic and heterocyclic substituents have been evaluated for anti-cancer activity. Key comparisons include:
The 2-methoxyphenyl group in Compound 39 showed superior activity over para-substituted derivatives, suggesting the target compound’s ortho-methoxy configuration could be advantageous .
Structural Analogues: Methoxy Position and Antimicrobial Activity
The position of the methoxy group significantly impacts biological activity:
- N-(4-methoxyphenyl)acetamide : Exhibited antimicrobial activity due to the para-methoxy group’s electron-donating effects, enhancing interaction with bacterial enzymes.
Heterocyclic Core Variations
- Quinoline/Indole Derivatives : Compounds like (E)-2-(5-fluoroindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (IC₅₀ ~5.58 µM) rely on planar heterocycles for intercalation or topoisomerase inhibition. The target compound’s pyrimidine core may offer a smaller, more rigid scaffold for selective binding.
Metabolic and Solubility Considerations
- N-(4-hydroxyphenyl)acetamide : The hydroxyl group improves aqueous solubility but increases susceptibility to glucuronidation, reducing bioavailability. The target compound’s methoxy group balances solubility and metabolic stability.
- Peptide-Conjugated Analogs : N-(6-(serylhydrazinylidene)phenyl)acetamide derivatives introduce polar residues, enhancing solubility but complicating synthetic routes.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropylpyrimidine moiety linked to a methoxyphenylacetamide structure. Its IUPAC name reflects its complex architecture, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 299.35 g/mol |
| CAS Number | 2177060-61-4 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. Detailed studies are necessary to elucidate the exact mechanisms involved.
Biological Activity
Research has indicated that compounds with similar structural features often exhibit significant pharmacological properties. Here are some key areas of biological activity associated with this compound:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the inhibition of cancer cell proliferation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for treating autoimmune disorders.
- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, indicating potential effectiveness against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Inhibition of Myeloperoxidase (MPO) : Research on MPO inhibitors has highlighted the importance of similar pyrimidine derivatives in reducing oxidative stress and inflammation in autoimmune diseases . This suggests that this compound could possess comparable inhibitory effects.
- Pharmacokinetic Studies : In vivo studies on structurally related compounds have demonstrated favorable pharmacokinetic profiles, including good absorption and distribution characteristics. Such profiles are essential for therapeutic applications.
- Molecular Docking Studies : Computational studies have indicated that the compound may effectively bind to specific targets involved in disease pathways, supporting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution for pyrimidine cyclopropylation, followed by amide coupling. Key steps include:
- Cyclopropylation : Reacting 6-chloropyrimidin-4-amine with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base, 80–100°C) .
- Amide Formation : Coupling the cyclopropylpyrimidine intermediate with 2-(2-methoxyphenyl)acetic acid using EDCI/HOBt in DMF at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
- Critical Parameters : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF vs. DMF) to suppress side reactions like over-alkylation .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H NMR (DMSO-) should show distinct signals: δ 8.2–8.4 ppm (pyrimidine H), δ 3.7–3.9 ppm (OCH), and δ 0.6–1.2 ppm (cyclopropyl CH) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetonitrile/water) and refine using SHELXL .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting specific enzymes (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions between the cyclopropylpyrimidine core and kinase ATP-binding pockets (e.g., EGFR). Prioritize derivatives with predicted ΔG < -9 kcal/mol .
- QSAR : Correlate substituent electronegativity (Hammett σ) with IC data from enzymatic assays. Methoxy groups enhance solubility but may reduce binding affinity in hydrophobic pockets .
- Data Contradiction : If experimental IC conflicts with docking scores, re-evaluate protonation states (e.g., pyrimidine N basicity at physiological pH) .
Q. What strategies resolve discrepancies in biological activity data across assay platforms (e.g., cell-based vs. enzymatic)?
- Methodological Answer :
- Assay Optimization : For cell-based assays (e.g., MTT), confirm membrane permeability via logP calculations (target logP 2–3). Use LC-MS to quantify intracellular compound levels .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. If rapid metabolism occurs, modify the cyclopropyl group to block oxidation .
- Case Study : A 2024 study found that N-arylacetamides with ortho-methoxy groups showed 10-fold higher activity in enzymatic assays but lower cell viability due to off-target effects .
Q. How can researchers address low yields in the final amide coupling step?
- Methodological Answer :
- Activation Reagents : Replace EDCI with TBTU for sterically hindered amines, improving coupling efficiency from 50% to 85% .
- Solvent Effects : Switch from DMF to DMA for better solubility of hydrophobic intermediates.
- By-Product Analysis : Use LC-MS to identify acylurea by-products; add DMAP to suppress their formation .
Structural and Mechanistic Questions
Q. What crystallographic techniques elucidate the conformational flexibility of the cyclopropylpyrimidine moiety?
- Methodological Answer :
- Low-Temperature Crystallography : Collect data at 100 K to resolve disorder in the cyclopropyl group. Refinement with SHELXL-I allows modeling of anisotropic displacement parameters .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts between cyclopropyl and methoxyphenyl groups) .
Q. How does the methoxy group’s position (ortho vs. para) influence pharmacological properties?
- Methodological Answer :
- Ortho-Methoxy : Enhances steric hindrance, reducing CYP2D6 metabolism but increasing logP (e.g., logP = 3.2 vs. 2.7 for para) .
- Para-Methoxy : Improves water solubility (clogS = -4.1 vs. -5.3 for ortho) but may reduce target binding due to altered dipole moments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
